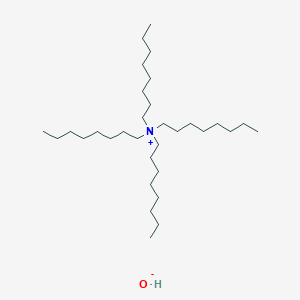

Tetraoctylammonium hydroxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetraoctylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFYRBLFVWYBIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H69NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451110 | |

| Record name | Tetraoctylammonium hydroxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-58-0 | |

| Record name | Tetraoctylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17756-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctylammonium hydroxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraoctylammonium Hydroxide for Researchers and Drug Development Professionals

An Introduction to a Powerful Phase-Transfer Catalyst and Strong Base

Tetraoctylammonium hydroxide (B78521) (TOAOH) is a quaternary ammonium (B1175870) compound that has garnered significant attention in various chemical and pharmaceutical applications. Its unique molecular structure, featuring a central nitrogen atom bonded to four long octyl chains, imparts a strong lipophilic character, making it an effective phase-transfer catalyst. This property allows for the efficient transfer of reactants between immiscible liquid phases or between a solid and a liquid phase, thereby accelerating reaction rates and improving yields in a multitude of organic syntheses. Furthermore, as a strong organic base, it serves as a viable alternative to traditional inorganic bases in sensitive reaction environments. This technical guide provides a comprehensive overview of the physical and chemical properties of Tetraoctylammonium hydroxide, its synthesis, and its applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is most commonly supplied and utilized as a solution, typically around 20% in methanol (B129727).[1][2][3][4][5][6] The inherent nature of pure quaternary ammonium hydroxides, being often deliquescent and hygroscopic solids, makes their isolation and handling challenging. Attempts to isolate pure TOAOH can lead to thermal decomposition through Hofmann elimination. Consequently, detailed physical property data for the pure compound are scarce, and the available data predominantly pertains to its solutions.

General and Computational Properties

Below is a summary of the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₉NO | [7] |

| Molecular Weight | 483.9 g/mol | [7] |

| CAS Number | 17756-58-0 | [7] |

| IUPAC Name | Tetraoctylazanium hydroxide | [7] |

| Synonyms | Tetra-N-octyl ammonium hydroxide | [1] |

| PubChem CID | 10994503 | [7] |

| XLogP3 | 11.1 | [8] |

Physical Properties of ~20% Methanol Solution

The following table summarizes the available physical property data for the commonly used ~20% solution of this compound in methanol.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3][7] |

| Concentration | ~20% in methanol (by titration) | [1][2][3][4][5][6][7] |

| Flash Point | 11 °C (51.8 °F) - closed cup | [1][2] |

| Storage Temperature | 2-8°C | [1][2][3][5][7] |

Chemical Properties and Reactivity

This compound exhibits the chemical behavior of a strong base and a phase-transfer catalyst. Its long alkyl chains render it highly soluble in organic solvents and poorly soluble in water.[3]

Strong Base: As a hydroxide salt, TOAOH is a strong base capable of deprotonating a wide range of acidic organic compounds. This makes it a useful reagent in various base-mediated reactions in organic synthesis.

Phase-Transfer Catalyst: The lipophilic tetraoctylammonium cation can form an ion pair with an anion (e.g., hydroxide or another nucleophile) and transport it from an aqueous phase into an organic phase where the reaction with an organic substrate occurs. This is particularly valuable for reactions involving water-soluble nucleophiles and organic-soluble substrates.

Thermal Stability: Quaternary ammonium hydroxides are susceptible to thermal decomposition via the Hofmann elimination reaction. When heated, this compound will decompose to form trioctylamine (B72094) and 1-octene. This instability is a key consideration in its handling and application.

Experimental Protocols

Preparation of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a tetraoctylammonium halide with a silver oxide or through an ion-exchange resin.

Method 1: Reaction with Silver Oxide

-

Dissolution: Dissolve Tetraoctylammonium bromide in a suitable solvent such as methanol.

-

Reaction: Add a stoichiometric amount of finely powdered silver(I) oxide to the solution.

-

Agitation: Stir the mixture vigorously at room temperature for several hours. The reaction proceeds with the precipitation of silver bromide.

-

Filtration: Remove the precipitated silver bromide by filtration.

-

Concentration: The resulting filtrate contains this compound in the solvent. The concentration can be adjusted by evaporation of the solvent under reduced pressure.

Method 2: Ion Exchange

-

Resin Preparation: A strong basic anion-exchange resin in the chloride or other halide form is washed thoroughly with deionized water.

-

Conversion to Hydroxide Form: The resin is then treated with a solution of a strong base, such as sodium hydroxide, to convert it to the hydroxide form. The excess base is washed away with deionized water until the eluate is neutral.

-

Ion Exchange: A solution of Tetraoctylammonium bromide is passed through the prepared ion-exchange column. The bromide ions are exchanged for hydroxide ions on the resin.

-

Elution: The column is eluted with deionized water or a suitable organic solvent to collect the this compound solution.

Standardization of this compound Solution

The concentration of a prepared this compound solution can be determined by titration against a primary standard acid, such as benzoic acid.

-

Preparation of Standard: Accurately weigh a suitable amount of dry benzoic acid and dissolve it in a solvent in which both the acid and the titrated base are soluble, such as a mixture of toluene (B28343) and methanol.

-

Indicator: Add a few drops of a suitable indicator, such as thymol (B1683141) blue in dimethylformamide.

-

Titration: Titrate the benzoic acid solution with the this compound solution to be standardized until the endpoint is reached, indicated by a color change (e.g., to blue for thymol blue).

-

Calculation: The molarity of the this compound solution is calculated from the volume of the titrant used, the mass of the benzoic acid, and the stoichiometry of the reaction.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of chemical research and development:

-

Organic Synthesis: It is widely used as a strong base in various organic reactions.

-

Phase-Transfer Catalysis: Its primary application is as a phase-transfer catalyst, enhancing reaction rates between immiscible reactants, which is crucial in the synthesis of pharmaceuticals and agrochemicals.[3][7]

-

Preparation of Ionic Liquids: It can be used as a starting material for the synthesis of other tetraoctylammonium salts, which are a class of ionic liquids.

-

Sensors: Its lipophilic nature has been exploited in the development of optical sensors, for instance, for the detection of carbon dioxide.[1]

-

Nanotechnology: It can act as a stabilizing agent in the synthesis of nanoparticles.

Visualizing the Mechanism of Phase-Transfer Catalysis

The following diagram illustrates the role of this compound (Q⁺OH⁻, where Q⁺ = [N(C₈H₁₇)₄]⁺) in a typical phase-transfer catalyzed reaction between an organic substrate (RX) in an organic phase and a nucleophile (Nu⁻) from an aqueous phase.

Caption: Mechanism of Phase-Transfer Catalysis with TOAOH.

Safety and Handling

This compound, particularly in its common methanol solution, is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: The methanol solution is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1][2]

-

Personal Protective Equipment (PPE): When handling this substance, it is essential to wear protective gloves, clothing, eye protection, and a face shield.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. Recommended storage temperature is 2-8°C.[1][2][3][5][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Its unique properties as a strong lipophilic base and phase-transfer catalyst offer significant advantages in various synthetic applications. Proper understanding of its properties, handling, and reaction mechanisms is crucial for its safe and effective utilization.

References

- 1. This compound solution Aldrich CAS No.17756-58-0 (principal component) [sigmaaldrich.com]

- 2. 四辛基氢氧化铵 溶液 ~20% in methanol (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound solution Aldrich CAS No.17756-58-0 (principal component) [sigmaaldrich.com]

- 5. This compound solution | Krackeler Scientific, Inc. [krackeler.com]

- 6. alkalisci.com [alkalisci.com]

- 7. This compound | C32H69NO | CID 10994503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Comprehensive Guide to the Laboratory Synthesis and Characterization of Tetraoctylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and handling of Tetraoctylammonium hydroxide (B78521) (TOAOH), a potent organic base and phase-transfer catalyst. The information presented herein is intended to equip researchers with the necessary knowledge for the safe and effective laboratory-scale preparation and analysis of this versatile compound.

Introduction

Tetraoctylammonium hydroxide (TOAOH) is a quaternary ammonium (B1175870) compound with the chemical formula [N(C₈H₁₇)₄]⁺OH⁻. Its structure, featuring a central nitrogen atom bonded to four octyl chains, imparts a high degree of lipophilicity, rendering it soluble in a wide range of organic solvents.[1] This property, combined with the strong basicity of the hydroxide anion, makes TOAOH an invaluable reagent in various chemical transformations.[1]

Applications of TOAOH are extensive and include its use as a phase-transfer catalyst in heterogeneous reaction mixtures, a strong, non-nucleophilic base in organic synthesis for reactions such as deprotonations and eliminations, and as a component in the preparation of specialty materials like ionic liquids and sensors.[1][2] Given its utility, the ability to synthesize and characterize TOAOH in a laboratory setting is a valuable skill for chemical researchers.

This guide details two common and reliable methods for the laboratory synthesis of TOAOH: ion exchange from tetraoctylammonium bromide (TOABr) and the reaction of TOABr with silver oxide. Furthermore, it provides a comprehensive overview of the analytical techniques used to characterize the final product, ensuring its purity and concentration are suitable for its intended application.

Synthesis of this compound

The synthesis of TOAOH requires careful handling due to its corrosive nature.[3] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Two primary methods for the laboratory synthesis of TOAOH are presented below. The choice of method may depend on the availability of starting materials, desired purity, and scale of the preparation.

Method 1: Ion Exchange

The ion exchange method is a widely used technique for the preparation of quaternary ammonium hydroxides.[4][5] It involves the use of a strong basic anion exchange resin to replace the halide anion of a tetraalkylammonium salt with a hydroxide ion.[6]

Workflow for Ion Exchange Synthesis of TOAOH:

Caption: Workflow for the synthesis of TOAOH via ion exchange.

-

Resin Preparation:

-

Swell a strong basic anion exchange resin (e.g., Amberlite IRA-400 or a similar 201 series resin) in deionized water.

-

Pack the resin into a chromatography column to form a stable bed.

-

Wash the resin thoroughly with several bed volumes of deionized water to remove any impurities.

-

Activate the resin by passing a 1 M sodium hydroxide (NaOH) solution through the column until the effluent is strongly basic. This ensures the resin is in the hydroxide (OH⁻) form.

-

Rinse the resin with deionized water until the pH of the eluent is neutral.

-

-

Ion Exchange Reaction:

-

Prepare a solution of tetraoctylammonium bromide (TOABr) in deionized water or methanol (B129727). The concentration should be chosen based on the capacity of the resin, typically in the range of 0.1-0.5 M.

-

Slowly pass the TOABr solution through the prepared anion exchange column. The flow rate should be controlled to allow for efficient ion exchange.

-

As the TOABr solution passes through the resin, the bromide ions (Br⁻) are exchanged for hydroxide ions (OH⁻), forming TOAOH in the eluent.

-

-

Product Collection and Analysis:

-

Collect the eluent containing the TOAOH solution.

-

The concentration of the resulting TOAOH solution can be determined by titration (see Characterization section).

-

The resin can be regenerated for future use by washing with a strong NaOH solution.

-

Method 2: Reaction with Silver Oxide

This classical method relies on the precipitation of insoluble silver halide to drive the formation of the quaternary ammonium hydroxide.[7]

Workflow for Silver Oxide Synthesis of TOAOH:

Caption: Workflow for the synthesis of TOAOH using silver oxide.

-

Reaction Setup:

-

Dissolve tetraoctylammonium bromide (TOABr) in methanol in a round-bottom flask.

-

In a separate container, prepare freshly precipitated silver(I) oxide (Ag₂O) by reacting silver nitrate (B79036) with sodium hydroxide. Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Add a slight excess of the moist, freshly prepared Ag₂O to the methanolic solution of TOABr.

-

-

Reaction and Work-up:

-

Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by testing for the presence of bromide ions in the solution (e.g., by adding a drop of the filtered solution to an acidic silver nitrate solution).

-

Once the reaction is complete (no more bromide is detected), filter the mixture to remove the precipitated silver bromide (AgBr) and any excess Ag₂O. A fine porosity filter is recommended.

-

The filtrate is a methanolic solution of TOAOH.

-

-

Product Isolation and Analysis:

-

The solvent can be removed under reduced pressure to yield TOAOH as a viscous, hygroscopic solid, often as a hydrate.[7]

-

Alternatively, the methanolic solution can be used directly after determining its concentration by titration.

-

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and concentration of the synthesized TOAOH.

Logical Flow for TOAOH Characterization:

Caption: Logical workflow for the characterization of TOAOH.

Titration (Concentration and Purity Assay)

Non-aqueous acid-base titration is the standard method for determining the concentration of TOAOH solutions.[8][9]

-

Standardization of Titrant (if necessary): If a standardized solution of a strong acid (e.g., HCl in isopropanol) is not available, it should be standardized against a primary standard.

-

Titration of TOAOH:

-

Accurately weigh a sample of the synthesized TOAOH solution into a flask.

-

Dissolve the sample in a suitable non-aqueous solvent such as dimethylformamide or pyridine.[9][10]

-

Add a few drops of a suitable indicator, such as thymol (B1683141) blue.[10]

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl in isopropanol (B130326) or benzoic acid) until the endpoint is reached, indicated by a color change.

-

Protect the titration mixture from atmospheric carbon dioxide, which can react with the hydroxide and introduce errors.

-

The concentration of TOAOH can be calculated from the volume and concentration of the titrant used.

-

| Parameter | Typical Value |

| Titrant | 0.1 M Benzoic Acid |

| Solvent | Dimethylformamide |

| Indicator | Thymol Blue |

| Expected Purity | 85-95% (lab synthesis)[1] |

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the tetraoctylammonium cation and assessing the purity of the sample.

| Proton Environment | Expected Chemical Shift (δ, ppm) |

| α-CH₂ (adjacent to N⁺) | 3.2 - 3.4 |

| β-CH₂ | 1.6 - 1.8 |

| Bulk (CH₂)n | 1.2 - 1.4 |

| Terminal CH₃ | 0.8 - 1.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The spectrum should show four main groups of signals corresponding to the different protons in the octyl chains. The integration of these signals should be in the expected ratios. The absence of significant impurity peaks is indicative of a pure sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the TOAOH sample.

| Wavenumber (cm⁻¹) | Assignment |

| 3500 - 3200 (broad) | O-H stretch (hydroxide and water) |

| 2955 - 2925 | C-H asymmetric stretch (alkyl) |

| 2870 - 2850 | C-H symmetric stretch (alkyl) |

| 1465 | C-H bend (methylene) |

| ~1100 | C-N stretch |

The presence of a broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration of the hydroxide ion and any associated water molecules. The sharp peaks in the 3000-2800 cm⁻¹ region correspond to the C-H stretching vibrations of the octyl chains.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of TOAOH. Quaternary ammonium hydroxides are known to undergo Hofmann elimination upon heating, decomposing into a tertiary amine, an alkene, and water.[11]

| Analysis | Expected Observation |

| TGA | Weight loss upon heating, corresponding to the loss of water and subsequent decomposition of the compound. |

| DSC | Endothermic peaks corresponding to dehydration and decomposition. |

The onset of decomposition observed in the TGA thermogram indicates the upper-temperature limit for the use and storage of TOAOH. To minimize thermal degradation, it is crucial to avoid high temperatures during synthesis and storage.[4]

Safety, Handling, and Storage

This compound is a corrosive and hazardous substance that must be handled with care.[3]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling TOAOH. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: TOAOH is sensitive to air (carbon dioxide) and moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at 2-8°C to minimize degradation.[2][12]

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

By following the protocols and safety guidelines outlined in this guide, researchers can confidently synthesize and characterize this compound for their laboratory needs.

References

- 1. Buy this compound | 17756-58-0 [smolecule.com]

- 2. テトラオクチルアンモニウムヒドロキシド 溶液 ~20% in methanol (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C32H69NO | CID 10994503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17756-58-0 | Benchchem [benchchem.com]

- 5. Production of high purity solution of tetraalkylammonium hydroxide using ion-exchange process | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 8. studylib.net [studylib.net]

- 9. The non-aqueous titrimetric assay of selected antibiotics using tetra-N-butylammonium hydroxide as titrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brainkart.com [brainkart.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemimpex.com [chemimpex.com]

A Technical Guide to Tetraoctylammonium Hydroxide as a Phase Transfer Catalyst

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1][2] This technique overcomes the challenge of bringing a water-soluble nucleophile or base into contact with an organic-soluble substrate.[3][4] A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, acts as a shuttle, transporting the reactant from the aqueous phase into the organic phase where the reaction can proceed efficiently.[1][5] PTC offers numerous advantages, including the use of inexpensive and environmentally benign reagents, milder reaction conditions, reduced reliance on hazardous organic solvents, and simplified work-up procedures.[2][3][5]

Tetraoctylammonium hydroxide (B78521) (TOAOH), a quaternary ammonium compound, is a particularly effective phase transfer catalyst and a strong organic base.[6][7] Its unique structure, featuring a central nitrogen atom bonded to four long octyl chains and a hydroxide anion, imparts significant lipophilicity.[6] This high solubility in organic solvents makes it an invaluable reagent for promoting reactions between immiscible phases.[6][7][8]

Core Mechanism of Action: The Starks' Extraction Mechanism

The primary mechanism by which tetraoctylammonium hydroxide functions as a phase transfer catalyst in a biphasic system (e.g., aqueous-organic) is the Starks' extraction mechanism.[5] The process can be broken down into a catalytic cycle.

The Catalytic Cycle:

-

Anion Exchange: In the aqueous phase (or at the interface), the tetraoctylammonium cation ([TOA]⁺) from the catalyst exchanges its hydroxide anion (OH⁻) for the reactant anion (Y⁻), which is to be transferred to the organic phase.[2][5]

-

Phase Transfer: The newly formed ion pair, [TOA]⁺Y⁻, is highly lipophilic due to the four long octyl chains of the cation. This allows it to be extracted from the aqueous phase and migrate across the phase boundary into the bulk organic phase.[5][6]

-

Reaction in Organic Phase: Within the organic phase, the reactant anion (Y⁻) is poorly solvated and is only loosely associated with the bulky [TOA]⁺ cation. This "naked" anion is highly reactive and readily participates in the desired reaction with the organic substrate (RX) to form the product (RY).[5]

-

Catalyst Regeneration: After the reaction, a new ion pair, [TOA]⁺X⁻ (where X⁻ is the leaving group from the organic substrate), is formed. This ion pair migrates back to the aqueous phase to exchange the X⁻ anion for a new Y⁻ anion, thus regenerating the catalyst and continuing the cycle.[2]

In reactions where TOAOH is used as a base, the hydroxide ion itself is the key reactant transferred. The [TOA]⁺ cation transports the OH⁻ ion into the organic phase, where it can act as a strong base to deprotonate an organic substrate, initiating reactions like alkylations or eliminations.[4][6]

Applications and Quantitative Data

Quaternary ammonium hydroxides are effective catalysts for a variety of functional group transformations, including acylations and alkylations.[6] The hydroxide ion can deprotonate alcohols, phenols, or thiols, activating the resulting nucleophile for reaction.[6]

Acylation of Alcohols and Phenols

Tetra-n-butyl ammonium hydroxide (TBAOH), an analogue of TOAOH, has been shown to be a highly efficient catalyst for the acylation of various alcohols and phenols.[9] The data below demonstrates the effectiveness of this method, which proceeds in high yields without requiring organic solvents.[9][10]

| Entry | Substrate | Acylating Agent | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | Acetic anhydride | 70 | 92 |

| 2 | 4-Methoxybenzyl alcohol | Acetic anhydride | 75 | 90 |

| 3 | 1-Phenylethanol | Acetic anhydride | 90 | 85 |

| 4 | Phenol | Acetic anhydride | 70 | 90 |

| 5 | 4-Nitrophenol | Acetic anhydride | 80 | 88 |

| 6 | Benzyl alcohol | Benzoyl chloride | 90 | 88 |

| 7 | Phenol | Benzoyl chloride | 85 | 86 |

Table 1: Acylation of various alcohols and phenols using TBAOH as a catalyst. Data sourced from studies on TBAOH-catalyzed reactions.[9][10]

C5-Alkylation of Hydantoins

Phase transfer catalysis is a cost-effective and environmentally friendly method for the selective C5-alkylation of hydantoins, which are important scaffolds in medicinal chemistry.[11] Using a catalytic amount of a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), high yields can be achieved under mild conditions. A scaled-up reaction involving the allylation of N,N-dibenzyl hydantoin (B18101) (1g scale) afforded the desired product in 96% yield.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the alkylation of hydantoins under phase-transfer conditions.

General Protocol for C5-Alkylation of Hydantoins

This protocol is adapted from a reported procedure for the efficient alkylation of hydantoins using a phase transfer catalyst.[11]

Materials:

-

Hydantoin substrate (0.25 mmol)

-

Tetrabutylammonium Bromide (TBAB) (2 mol %)

-

Toluene (B28343) (0.3 mL)

-

50% w/w aqueous Potassium Hydroxide (KOH) (0.2 mL)

-

Electrophile (e.g., alkyl halide, allyl halide) (0.75 mmol, 3 equiv)

-

Deionized Water

-

TLC plates

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add the hydantoin substrate (0.25 mmol) and tetrabutylammonium bromide (TBAB, 0.005 mmol).

-

Solvent Addition: Add toluene (0.3 mL) to the vessel.

-

Base and Electrophile Addition: Add 50% w/w aqueous KOH solution (0.2 mL), followed by the addition of the electrophile (0.75 mmol) at room temperature.

-

Reaction: Stir the biphasic mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction for the complete conversion of the starting material using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with deionized water (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography as needed.

References

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. fzgxjckxxb.com [fzgxjckxxb.com]

- 3. iajpr.com [iajpr.com]

- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 17756-58-0 | Benchchem [benchchem.com]

- 7. Buy this compound | 17756-58-0 [smolecule.com]

- 8. chemimpex.com [chemimpex.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the basicity of Tetraoctylammonium hydroxide in non-aqueous solvents.

An In-depth Technical Guide to the Basicity of Tetraoctylammonium Hydroxide (B78521) in Non-Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basicity of tetraoctylammonium hydroxide (TOAOH) in non-aqueous solvents. It covers the theoretical underpinnings of its strong basicity, experimental protocols for its characterization, and its application in organic synthesis.

Introduction to this compound (TOAOH)

This compound is a quaternary ammonium (B1175870) compound with the chemical formula [N(C₈H₁₇)₄]⁺OH⁻. Its structure, featuring a central nitrogen atom bonded to four octyl groups, results in high lipophilicity. This makes it highly soluble in a wide range of non-aqueous solvents, a property that distinguishes it from common inorganic bases like sodium hydroxide or potassium hydroxide.[1] In organic synthesis, TOAOH is primarily utilized as a strong, non-nucleophilic base and as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2]

Understanding Basicity in Non-Aqueous Solvents

The basicity of a compound in a non-aqueous solvent is a measure of its ability to accept a proton in that specific medium. This property is quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. In non-aqueous solvents, the behavior of bases can differ significantly from their behavior in water due to factors such as:

-

Dielectric Constant of the Solvent : Solvents with low dielectric constants promote ion pairing, which can reduce the effective basicity of an ionic base.

-

Solvent Acidity/Basicity : The intrinsic acidity or basicity of the solvent can level or differentiate the strengths of dissolved bases.

-

Solvation : The extent to which the cation and anion of the base are solvated by the solvent molecules influences the dissociation of the ion pair and, consequently, the availability of the hydroxide ion.

For tetraalkylammonium hydroxides like TOAOH, the large, non-polar cation enhances solubility in organic solvents and promotes the dissociation of the ion pair, leading to a "naked" and highly reactive hydroxide ion. This results in significantly enhanced basicity compared to aqueous solutions.

Quantitative Basicity of this compound

To provide a comparative context, the following table lists the pKa values of the conjugate acids of various bases in water, DMSO, and acetonitrile. The higher the pKa value, the stronger the base.

| Base | pKa of Conjugate Acid (Water) | pKa of Conjugate Acid (DMSO) | pKa of Conjugate Acid (Acetonitrile) |

| Ammonia | 9.24 | 10.5 | 16.46 |

| Triethylamine | 10.75 | 9.0 | 18.46 |

| Piperidine | 11.12 | 10.78 | 18.92 |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | 12.0 | 24.33 |

| Tetraalkylammonium Hydroxide (Expected) | Very High | Very High | Very High |

Note: Data for ammonia, triethylamine, piperidine, and DBU are compiled from various sources for comparative purposes. The basicity of tetraalkylammonium hydroxides in non-aqueous solvents is expected to be very high due to the poor solvation of the hydroxide ion, making it a powerful proton acceptor.

Experimental Protocols for Basicity Determination

The basicity of TOAOH in a non-aqueous solvent can be determined experimentally using several methods. The most common are potentiometric titration and UV-Vis spectrophotometry (often employing an indicator).

Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the basicity of a substance in a non-aqueous medium. It involves monitoring the potential of an electrode as a titrant is added, allowing for the precise determination of the equivalence point.

-

Preparation of Solutions :

-

Titrant : Prepare a standardized solution of a weak acid (e.g., benzoic acid) in the desired non-aqueous solvent (e.g., acetonitrile).

-

Analyte : Prepare a solution of TOAOH in the same non-aqueous solvent. All solvents should be of high purity and low water content.

-

-

Electrode System :

-

Use a combination pH electrode suitable for non-aqueous titrations, or a separate glass indicator electrode and a reference electrode (e.g., Ag/AgCl with a non-aqueous electrolyte).

-

Calibrate the electrode system using standard buffer solutions prepared in the non-aqueous solvent of choice.

-

-

Titration Procedure :

-

Place a known volume of the TOAOH solution in a titration vessel.

-

Immerse the calibrated electrode(s) in the solution.

-

Add the standardized weak acid solution in small increments, recording the potential (in mV) after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis :

-

Plot the potential (mV) versus the volume (mL) of titrant added to obtain the titration curve.

-

Determine the equivalence point from the inflection point of the curve, which can be more accurately found by plotting the first or second derivative of the titration curve.

-

The pKa of the conjugate acid of TOAOH can be calculated from the potential at the half-equivalence point.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the molar absorptivity of its protonated and deprotonated forms differs at a specific wavelength. Since TOAOH itself does not have a suitable chromophore, this method typically involves the use of a colored indicator whose spectral properties change upon protonation/deprotonation by the strong base.

-

Selection of Indicator : Choose a suitable acid-base indicator that has a pKa in the expected range of the TOAOH solution in the chosen solvent and exhibits a clear change in its UV-Vis spectrum upon deprotonation.

-

Preparation of Solutions :

-

Prepare a stock solution of the indicator in the non-aqueous solvent.

-

Prepare a series of buffer solutions with known pH values in the non-aqueous solvent.

-

Prepare a solution of the indicator in a strongly acidic medium (to obtain the spectrum of the fully protonated form).

-

Prepare a solution of the indicator with an excess of TOAOH (to obtain the spectrum of the fully deprotonated form).

-

-

Spectral Measurement :

-

For each buffer solution, and for the fully protonated and deprotonated solutions, add a constant amount of the indicator stock solution.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

-

Data Analysis :

-

Select a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the indicator in that solvent system. By knowing the concentration of the indicator and the added TOAOH, the basicity of TOAOH can be inferred.

-

Application in Organic Synthesis: The Hofmann Elimination

The strong basicity of quaternary ammonium hydroxides like TOAOH is utilized in various organic reactions. A classic example is the Hofmann elimination, an elimination reaction of an amine to form an alkene.[3] The reaction proceeds by converting an amine into a quaternary ammonium salt, which is then treated with a strong base to induce elimination.[4]

References

The Lipophilic Powerhouse: A Technical Guide to Tetraoctylammonium Hydroxide and Its Impact on Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of lipophilicity as they relate to tetraoctylammonium hydroxide (B78521) (TOAOH). It provides a comprehensive overview of its physicochemical properties, its profound effect on solubility, and its applications as a phase transfer catalyst and solubility enhancer, particularly relevant in pharmaceutical and chemical research.

Understanding Lipophilicity and its Significance

Lipophilicity, the affinity of a molecule for a lipid-like or non-polar environment, is a critical physicochemical parameter in drug development and chemical synthesis. It is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a drug to be effective, it often needs to traverse biological membranes, which are primarily lipidic in nature. Conversely, in chemical synthesis, the lipophilicity of a catalyst can dictate its ability to bring reactants together in multiphase systems.

Tetraoctylammonium hydroxide (TOAOH) is a quaternary ammonium (B1175870) salt that exemplifies the impact of high lipophilicity. Its structure, featuring a central positively charged nitrogen atom surrounded by four long octyl chains, renders it highly soluble in organic solvents and a potent agent for altering the solubility of other compounds.[1]

Physicochemical Properties of this compound

The distinct structure of TOAOH is directly responsible for its characteristic properties. The four long, non-polar octyl chains create a significant hydrophobic shield around the ionic core, leading to its pronounced lipophilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₉NO | [2][3] |

| Molecular Weight | 483.90 g/mol | [3] |

| Calculated LogP | ~11.07 | |

| Appearance | Typically a colorless to light yellow liquid, often supplied as a ~20% solution in methanol. | [2][3] |

| Solubility | Highly soluble in organic solvents such as toluene (B28343) and THF; poorly soluble in water.[1] Commercially available as a solution in methanol.[3] |

The Role of Lipophilicity in Phase Transfer Catalysis

One of the most significant applications of TOAOH is as a phase transfer catalyst (PTC).[2] Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The high lipophilicity of the tetraoctylammonium cation is the driving force behind its efficacy as a PTC.

The mechanism involves the TOAOH cation forming an ion pair with a reactant anion from the aqueous phase. Due to its lipophilic nature, this ion pair can then be transported into the organic phase, where it can react with the organic-soluble substrate.

Figure 1: Mechanism of Phase Transfer Catalysis using TOAOH.

This process is particularly valuable in nucleophilic substitution reactions, where an aqueous nucleophile needs to react with an organic substrate.[4][5] The use of TOAOH as a PTC can lead to increased reaction rates, milder reaction conditions, and improved yields.[6]

Enhancing Solubility in Drug Development

The challenge of poor aqueous solubility is a major hurdle in drug development, as it often leads to low bioavailability.[7] Highly lipophilic compounds, while able to cross cell membranes, may have very low concentrations in the aqueous environment of the gastrointestinal tract, limiting their absorption.

Quaternary ammonium compounds like TOAOH can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). Their ability to form ion pairs or other complexes with drug molecules can significantly increase their dissolution rate.[7] While ammonium hydroxide itself is used to adjust pH and enhance the solubility of certain drugs, the highly lipophilic nature of the tetraoctylammonium cation offers a different mechanism for solubility enhancement, particularly for lipophilic drugs in organic-based formulations or as a counter-ion to form a more soluble salt.

Figure 2: Conceptual workflow of solubility enhancement using TOAOH.

Experimental Determination of Lipophilicity

The lipophilicity of a compound is experimentally determined through its partition coefficient (P) or distribution coefficient (D) between an aqueous and an immiscible organic phase. The logarithm of these values, LogP or LogD, is commonly used.

The Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most direct method for determining LogP or LogD.[8][9] For an ionizable compound like TOAOH, determining the LogD at a specific pH is more relevant.

Experimental Protocol: Shake-Flask Method for LogD Determination

-

Preparation of Phases:

-

Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Saturate the aqueous buffer with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Saturate n-octanol with the aqueous buffer in the same manner.

-

-

Sample Preparation:

-

Accurately weigh a small amount of TOAOH and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

-

Partitioning:

-

In a sealed container, mix a known volume of the TOAOH stock solution in n-octanol with a known volume of the pre-saturated aqueous buffer.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Concentration Analysis:

-

Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

-

Determine the concentration of TOAOH in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or mass spectrometry).

-

-

Calculation of LogD:

-

Calculate the distribution coefficient (D) as the ratio of the concentration of TOAOH in the n-octanol phase to its concentration in the aqueous phase.

-

The LogD is the base-10 logarithm of D.

-

References

- 1. This compound | 17756-58-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound solution Aldrich CAS No.17756-58-0 (principal component) [sigmaaldrich.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 6. iajpr.com [iajpr.com]

- 7. Enhancing Medication Solubility with Ammonium Hydroxide in Pharmaceutical Applications [eureka.patsnap.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to Tetraoctylammonium Hydroxide as a Strong Base in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of a base can be a critical determinant of reaction efficiency, selectivity, and overall success. While inorganic bases have long been staples in the chemist's toolbox, the unique properties of quaternary ammonium (B1175870) hydroxides have carved out a significant niche for these reagents. Among them, Tetraoctylammonium hydroxide (B78521) (TOAOH) has emerged as a powerful and versatile strong base, particularly valued for its efficacy in biphasic reaction systems and its ability to promote reactions that are often sluggish or inefficient with conventional bases. This technical guide provides an in-depth exploration of the role of TOAOH in organic chemistry, offering quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Properties and Advantages of Tetraoctylammonium Hydroxide

This compound is a quaternary ammonium salt with the chemical formula [N(C₈H₁₇)₄]⁺OH⁻. Its structure, featuring a central nitrogen atom bonded to four long octyl chains, imparts a unique combination of properties that are highly advantageous in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₆₉NO |

| Molecular Weight | 483.90 g/mol |

| Appearance | Typically supplied as a solution in methanol (B129727) or water, appearing as a colorless to yellowish liquid. |

| Solubility | Soluble in many organic solvents and has some solubility in water. |

| pKa of Conjugate Acid | The tetraoctylammonium cation is a very weak acid, making the hydroxide anion a very strong base. |

The key to TOAOH's utility lies in its nature as a phase-transfer catalyst (PTC) . The bulky and lipophilic tetraoctylammonium cation effectively encapsulates the hydroxide anion, shuttling it from an aqueous phase or a solid surface into an organic phase where the substrate resides. This overcomes the mutual insolubility of many organic substrates and inorganic bases, leading to significantly accelerated reaction rates.

Applications in Key Organic Transformations

This compound has demonstrated its prowess as a strong base in a variety of fundamental organic reactions critical to the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

C-Alkylation of Active Methylene (B1212753) Compounds

The alkylation of compounds containing active methylene groups (e.g., ketones, esters, nitriles) is a cornerstone of C-C bond formation. TOAOH serves as an efficient base for the deprotonation of these substrates, generating the corresponding carbanions in the organic phase for subsequent reaction with alkylating agents.

Experimental Protocol: C-Alkylation of 2-Phenylpropanenitrile (B133222)

-

To a stirred solution of 2-phenylpropanenitrile (1.0 mmol) and benzyl (B1604629) bromide (1.2 mmol) in toluene (B28343) (10 mL), add a 20% solution of this compound in methanol (0.1 mmol, 10 mol%).

-

Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C-alkylated product.

Table 2: TOAOH-Catalyzed C-Alkylation of 2-Phenylpropanenitrile with Benzyl Bromide

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TOAOH (10 mol%) | Toluene | 60 | 4 | 92 |

| 2 | NaOH (solid) | Toluene | 60 | 24 | <10 |

| 3 | K₂CO₃ (solid) | Toluene | 60 | 24 | <5 |

The data clearly illustrates the superior performance of TOAOH in this phase-transfer catalyzed alkylation compared to traditional inorganic bases.

Diagram 1: General Workflow for TOAOH-Catalyzed C-Alkylation

Dehydrohalogenation Reactions

The elimination of hydrogen halides from alkyl halides to form alkenes is a fundamental transformation in organic synthesis. TOAOH acts as a strong, non-nucleophilic base that efficiently promotes these elimination reactions, often with high regioselectivity favoring the thermodynamically more stable Zaitsev product.

Experimental Protocol: Dehydrobromination of 2-Bromooctane (B146060)

-

A mixture of 2-bromooctane (1.0 mmol) and a 40% aqueous solution of this compound (1.2 mmol) in chlorobenzene (B131634) (5 mL) is vigorously stirred at 80 °C.

-

The reaction is monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield the alkene products.

Table 3: Dehydrobromination of 2-Bromooctane with TOAOH

| Substrate | Product(s) | Ratio (Zaitsev:Hofmann) | Yield (%) |

| 2-Bromooctane | Oct-2-ene, Oct-1-ene | 85:15 | 95 |

The high yield and selectivity demonstrate the effectiveness of TOAOH in promoting dehydrohalogenation reactions.

Diagram 2: Mechanism of TOAOH-Catalyzed Dehydrohalogenation

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters and ketones, with high (E)-selectivity. TOAOH can be employed as a strong base to deprotonate the phosphonate (B1237965) ester, generating the reactive phosphonate carbanion.

Experimental Protocol: HWE Reaction of Triethyl Phosphonoacetate with Benzaldehyde (B42025)

-

To a solution of triethyl phosphonoacetate (1.1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL), add a 20% solution of this compound in methanol (1.2 mmol) dropwise at 0 °C.

-

Stir the mixture for 15 minutes at 0 °C, then add benzaldehyde (1.0 mmol).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford ethyl cinnamate.

Table 4: HWE Reaction Catalyzed by TOAOH

| Aldehyde | Phosphonate | Product | (E):(Z) Ratio | Yield (%) |

| Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | >98:2 | 94 |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | Ethyl 3-cyclohexylacrylate | >98:2 | 89 |

The high yields and excellent (E)-selectivity highlight the utility of TOAOH in this important olefination reaction.

Mechanistic Considerations: The Role of the Tetraoctylammonium Cation

The large, non-polar tetraoctylammonium cation is not merely a spectator ion. Its lipophilic nature is crucial for the phase-transfer process, effectively shielding the hydroxide anion from the aqueous phase and rendering it a highly reactive, "naked" base in the organic medium. This enhanced basicity and reactivity of the hydroxide ion is a key factor in the high efficiency of TOAOH-catalyzed reactions.

Diagram 3: Catalytic Cycle of TOAOH in Phase-Transfer Catalysis

Conclusion

This compound is a highly effective and versatile strong base for a range of important transformations in organic synthesis. Its ability to function as a phase-transfer catalyst enables reactions between immiscible reactants, leading to higher yields, shorter reaction times, and milder reaction conditions compared to many traditional base systems. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and applications of TOAOH can unlock new possibilities and streamline synthetic routes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the practical implementation of this powerful reagent.

The Role of Tetraoctylammonium Hydroxide in Nanoparticle Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylammonium hydroxide (B78521) (TOAOH) is emerging as a critical reagent in the controlled synthesis of a variety of nanoparticles, including metallic, metal oxide, and perovskite nanocrystals. Its multifaceted role as a phase transfer catalyst, surfactant, and pH modifier allows for precise control over nanoparticle size, morphology, and stability. This technical guide provides a comprehensive overview of the exploratory studies on TOAOH in nanoparticle synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. While much of the foundational research has been conducted with the analogous tetraoctylammonium bromide (TOAB), the principles of phase transfer and stabilization by the tetraoctylammonium cation are directly applicable to TOAOH, with the hydroxide anion offering additional functionalities.

Core Concepts: The Multifunctional Role of Tetraoctylammonium Hydroxide

This compound's efficacy in nanoparticle synthesis stems from its unique amphiphilic structure and chemical properties. The bulky, nonpolar tetraoctylammonium cation facilitates the transfer of ionic precursors from an aqueous phase to an organic phase, a critical step in many synthesis protocols. The hydroxide anion, a strong base, can influence the reaction pH, promoting the hydrolysis of metal precursors, which is essential for the formation of metal oxide nanoparticles.

Phase Transfer Catalysis

In biphasic synthesis systems, TOAOH acts as a phase transfer catalyst. The tetraoctylammonium cation pairs with the metal precursor anions in the aqueous phase, forming an ion pair that is soluble in the organic solvent.[1][2] This transfer of reactants to a single phase allows for a controlled reaction with reducing agents or other precursors that are soluble in the organic phase. This mechanism is crucial in methods like the Brust-Schiffrin synthesis of gold nanoparticles.[3][4][5]

Surface Stabilization

The tetraoctylammonium cation can also adsorb onto the surface of newly formed nanoparticles, providing steric stabilization. This prevents aggregation and allows for controlled growth, leading to a narrow size distribution of the resulting nanoparticles.[6][7] This capping effect is vital for maintaining the colloidal stability of the nanoparticles, both during and after synthesis.

pH Modification

The hydroxide anion of TOAOH can act as a base to control the pH of the reaction mixture. This is particularly important in the synthesis of metal oxide nanoparticles, such as iron oxides, where the hydrolysis of metal salts is a key step in the formation of the oxide lattice.[8][9] By controlling the pH, one can influence the rate of hydrolysis and condensation, thereby affecting the size and crystallinity of the nanoparticles.

Data Presentation: Quantitative Analysis of TOAOH-Mediated Nanoparticle Synthesis

The following tables summarize key quantitative data from various studies on the synthesis of different types of nanoparticles where tetraoctylammonium salts have been employed. This data highlights the influence of various reaction parameters on the resulting nanoparticle characteristics.

Table 1: Gold Nanoparticle Synthesis Parameters

| Precursor | Phase Transfer Catalyst | Reducing Agent | Stabilizer | Nanoparticle Size (nm) | Reference |

| HAuCl₄ | Tetraoctylammonium bromide (TOAB) | Sodium borohydride (B1222165) (NaBH₄) | Dodecanethiol | 1.5 - 5.2 | [3][4] |

| HAuCl₄ | Tetraoctylammonium thiosulfate | Sodium borohydride (NaBH₄) | Thiosulfate | ~5 | [7] |

Table 2: Iron Oxide Nanoparticle Synthesis Parameters

| Fe²⁺ Precursor | Fe³⁺ Precursor | Base | Solvent | Temperature (°C) | Nanoparticle Size (nm) | Reference |

| FeCl₂·4H₂O | FeCl₃·6H₂O | NH₄OH | Water | Room Temperature | ~11.4 | [10] |

| FeSO₄·7H₂O | FeCl₃·6H₂O | NH₄OH | Water | Not specified | 7.4 - 12.8 | [9] |

Table 3: Perovskite Quantum Dot Synthesis Parameters

| Lead Precursor | Ligands | Solvent | Antisolvent | Temperature (°C) | Emission Peak (nm) | Reference |

| PbBr₂ | Oleic acid, Oleylamine | DMF | Toluene (B28343) | 25 | 450-520 | [11] |

| PbI₂ | Not specified | Not specified | Not specified | Not specified | Not specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in nanoparticle synthesis utilizing tetraoctylammonium compounds.

Protocol 1: Synthesis of Tetraoctylammonium-Stabilized Gold Nanoparticles (Adapted from Brust-Schiffrin Method)

-

Preparation of Precursor Solutions:

-

Dissolve HAuCl₄ in deionized water to create an aqueous solution.

-

Dissolve tetraoctylammonium bromide (TOAB) or TOAOH in toluene to create an organic solution.[4]

-

-

Phase Transfer:

-

Combine the aqueous HAuCl₄ solution and the organic TOA(OH/Br) solution in a flask and stir vigorously. The aqueous phase will become colorless as the gold precursor is transferred to the organic phase, which turns deep orange.

-

Separate the organic phase containing the tetraoctylammonium-gold complex.

-

-

Reduction and Stabilization:

-

To the organic phase, add a solution of a thiol (e.g., dodecanethiol) in toluene.

-

Slowly add a freshly prepared aqueous solution of a strong reducing agent, such as sodium borohydride (NaBH₄), while stirring vigorously.[3]

-

Continue stirring for several hours to allow for the formation and stabilization of the gold nanoparticles.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Wash the resulting nanoparticles multiple times with ethanol (B145695) to remove excess reagents and byproducts.

-

Collect the purified nanoparticles by centrifugation.

-

Protocol 2: Synthesis of Iron Oxide Nanoparticles via Co-Precipitation

-

Preparation of Iron Salt Solution:

-

Dissolve a stoichiometric ratio of an Fe²⁺ salt (e.g., FeCl₂·4H₂O) and an Fe³⁺ salt (e.g., FeCl₃·6H₂O) in deionized water.[9]

-

-

Precipitation:

-

While stirring the iron salt solution vigorously, add an aqueous solution of a base, such as ammonium (B1175870) hydroxide or a solution of TOAOH, dropwise until the pH reaches a desired value (typically 9-11).[8][10] A black precipitate of iron oxide nanoparticles will form immediately.

-

-

Aging and Washing:

-

Continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow the nanoparticles to age and grow.

-

Separate the nanoparticles from the solution using a strong magnet.

-

Wash the nanoparticles repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the washed nanoparticles in an oven or under vacuum.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the synthesis of nanoparticles using this compound.

Caption: Experimental workflow for the synthesis of gold nanoparticles using TOAOH.

References

- 1. On the mechanism of phase transfer catalysis in Brust-schiffrin synthesis of metal nanoparticles. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of tetraoctylammonium-protected gold nanoparticles with improved stability [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Tailored synthesis of iron oxide nanoparticles for specific applications using a statistical experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. High-performance perovskite quantum dot synthesis investigated through exploratory data analysis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Preliminary Investigation of Tetraoctylammonium Hydroxide for Heavy Metal Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating issue of heavy metal contamination in aqueous environments necessitates the exploration of novel and efficient extraction methodologies. This technical guide provides a preliminary investigation into the potential application of Tetraoctylammonium hydroxide (B78521) (TOAH), a quaternary ammonium (B1175870) compound, for the extraction of heavy metals such as cadmium (Cd), lead (Pb), and mercury (Hg). While direct and extensive research on TOAH for this specific purpose is limited, this document synthesizes available data from analogous quaternary ammonium salts and relevant ionic liquids to build a foundational understanding. The information presented herein is intended to serve as a starting point for researchers and professionals in developing targeted studies on TOAH for heavy metal remediation. This guide covers the fundamental properties of TOAH, postulated extraction mechanisms, extrapolated quantitative data on extraction efficiencies, and detailed, adaptable experimental protocols.

Introduction to Tetraoctylammonium Hydroxide (TOAH)

This compound is a quaternary ammonium salt with the chemical formula [N(C₈H₁₇)₄]⁺OH⁻. Its structure comprises a central nitrogen atom bonded to four octyl chains, forming a bulky, lipophilic cation, and a hydroxide anion. This composition confers upon it unique properties, including high solubility in organic solvents and its role as a phase transfer catalyst.[1] While its primary applications have been in organic synthesis and as a precursor for ionic liquids, its structural characteristics suggest a strong potential for application in the solvent extraction of heavy metals from aqueous solutions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17756-58-0 | [2] |

| Molecular Formula | C₃₂H₆₉NO | [2] |

| Molecular Weight | 483.90 g/mol | [2] |

| Appearance | Typically a solution in methanol (B129727) or other organic solvents. | [2] |

| Solubility | High solubility in organic solvents, low solubility in water. | [1] |

Proposed Mechanism of Heavy Metal Extraction

The extraction of heavy metals from aqueous solutions using TOAH is predicated on the principles of solvent extraction, likely proceeding through one of two primary mechanisms: ion-pairing or anion exchange. The specific mechanism is influenced by the pH of the aqueous phase and the presence of complexing agents.

Ion-Pairing Mechanism

In this mechanism, the tetraoctylammonium cation ([N(C₈H₁₇)₄]⁺) forms an ion pair with a negatively charged metal-anion complex present in the aqueous phase. For this to occur, the heavy metal ions (Mⁿ⁺) must first form anionic complexes with ligands (L⁻) such as chloride (Cl⁻) or sulfate (B86663) (SO₄²⁻) that are often present in industrial wastewater.

Anion Exchange Mechanism

Alternatively, an anion exchange mechanism can occur where the hydroxide ion (OH⁻) of TOAH is exchanged with an anionic metal complex from the aqueous phase. This mechanism is particularly relevant in the absence of other strongly coordinating anions.

Quantitative Data (Extrapolated)

Table 2: Extrapolated Extraction Efficiencies (%) for Various Heavy Metals

| Heavy Metal | TOAH Concentration (M) | Aqueous Phase Conditions | Organic Phase | Extraction Efficiency (%) (Projected) | Reference (Analogous Compound) |

| Cadmium (Cd²⁺) | 0.1 | 1 M HCl | Toluene | > 95 | [3] |

| Lead (Pb²⁺) | 0.05 | pH 4-6 | Kerosene | 80 - 90 | [4] |

| Mercury (Hg²⁺) | 0.1 | 0.5 M H₂SO₄ | Xylene | > 90 | [5] |

| Zinc (Zn²⁺) | 0.1 | 1 M HCl | Toluene | ~90 | [6] |

| Nickel (Ni²⁺) | 0.1 | pH 6-8 | Toluene | 70 - 80 | [6] |

| Cobalt (Co²⁺) | 0.1 | pH 6-8 | Toluene | 60 - 70 | [6] |

Detailed Experimental Protocols

The following protocols are generalized for liquid-liquid extraction and should be adapted and optimized for specific experimental conditions when investigating TOAH.

Preparation of Reagents

-

This compound (TOAH) Solution (Organic Phase):

-

Commercially available TOAH is often supplied as a solution in methanol (e.g., 20 wt%).[2]

-

To prepare the organic phase, dilute the stock TOAH solution to the desired concentration (e.g., 0.01 M to 0.5 M) using a suitable organic solvent such as toluene, xylene, or kerosene. The choice of solvent can significantly impact extraction efficiency.

-

-

Aqueous Phase (Heavy Metal Solution):

-

Prepare a stock solution of the target heavy metal salt (e.g., CdCl₂, Pb(NO₃)₂, HgCl₂) in deionized water.

-

Dilute the stock solution to the desired initial concentration for the extraction experiments (e.g., 10-100 mg/L).

-

Adjust the pH of the aqueous phase to the desired value using dilute solutions of a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). The pH is a critical parameter influencing metal speciation and extraction efficiency.[4]

-

Liquid-Liquid Extraction Procedure

-

Phase Contact:

-

In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 20 mL each, for an organic to aqueous phase ratio (O/A) of 1:1).

-

Securely stopper the funnel and shake vigorously for a predetermined contact time (e.g., 5-60 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

-

-

Phase Separation:

-

Allow the funnel to stand undisturbed until the two phases have completely separated. The less dense phase will be the upper layer.

-

-

Sample Collection and Analysis:

-

Carefully drain the aqueous (lower) layer into a clean collection vessel.

-

Determine the final concentration of the heavy metal in the aqueous phase using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Data Analysis

The extraction efficiency (E%) can be calculated using the following equation:

E% = [(C₀ - Cₑ) / C₀] x 100

Where:

-

C₀ is the initial concentration of the heavy metal in the aqueous phase.

-

Cₑ is the equilibrium concentration of the heavy metal in the aqueous phase after extraction.

Safety and Handling

This compound is a corrosive and toxic substance. It is typically supplied in a flammable solvent like methanol.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary investigation of this compound as a potential extractant for heavy metals. Based on the properties of TOAH and data from analogous compounds, it is hypothesized that TOAH will demonstrate high extraction efficiencies, particularly for metals that form stable anionic complexes.

Future research should focus on:

-

Systematic experimental studies to determine the optimal extraction conditions (pH, TOAH concentration, solvent type, contact time) for a range of heavy metals.

-

Spectroscopic and modeling studies to elucidate the precise extraction mechanism (ion-pairing vs. anion exchange) for different metal systems.

-

Investigation of stripping and regeneration of the TOAH-containing organic phase to assess the potential for a closed-loop, sustainable extraction process.

-

Comparative studies with commercially available extractants to evaluate the relative performance and cost-effectiveness of TOAH.

By undertaking these investigations, a comprehensive understanding of the utility of this compound for heavy metal extraction can be achieved, potentially leading to the development of new and effective environmental remediation technologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 四辛基氢氧化铵 溶液 ~20% in methanol (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of solvent extraction for the removal of heavy metals from liquid wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A mechanism for solvent extraction of first row transition metals from chloride media with the ionic liquid tetraoctylammonium oleate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Tetraoctylammonium hydroxide structure and its influence on reactivity.

An In-depth Technical Guide to Tetraoctylammonium Hydroxide (B78521): Structure and Influence on Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraoctylammonium hydroxide (TOAOH) is a quaternary ammonium (B1175870) compound recognized for its potent basicity and efficacy as a phase-transfer catalyst. Its unique molecular structure, characterized by a central quaternary nitrogen atom surrounded by four long, lipophilic octyl chains, dictates its chemical behavior and wide-ranging applications in organic synthesis, analytical chemistry, and materials science. This technical guide provides a comprehensive overview of the structure of TOAOH, elucidates how its structure governs its reactivity, and presents its key applications, particularly in phase-transfer catalysis. Detailed experimental protocols and quantitative data are provided to support researchers in leveraging this versatile reagent.

Structure and Physicochemical Properties

This compound is an ionic compound consisting of a tetraoctylammonium cation ([CH₃(CH₂)₇]₄N⁺) and a hydroxide anion (OH⁻). The central nitrogen atom is covalently bonded to four octyl groups, resulting in a bulky, sterically hindered, and symmetrical cation. This structure has profound implications for its physical and chemical properties.

The most critical feature of the tetraoctylammonium cation is its dual nature. The positive charge on the nitrogen atom provides a hydrophilic center, while the four long, nonpolar octyl chains create a highly lipophilic (oil-loving) exterior. This amphipathic character allows TOAOH to be soluble in a wide range of organic solvents, a property not shared by common inorganic bases like sodium or potassium hydroxide.[1] This enhanced solubility in non-aqueous environments is central to its function and reactivity.[1]

Visualization of the Molecular Structure

The structure of the tetraoctylammonium cation is depicted below, highlighting the central nitrogen atom and the surrounding alkyl chains that confer its lipophilicity.

Physicochemical Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 17756-58-0 | [1][2] |

| Molecular Formula | C₃₂H₆₉NO | [1][3] |

| Molecular Weight | 483.9 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in organic solvents, typically supplied as a ~20% solution in methanol (B129727) | [1][4] |

| Storage Conditions | 2-8 °C | [1][4] |

| Topological Polar Surface Area | 1 Ų | [2][3] |

| Rotatable Bond Count | 28 | [2] |

Influence of Structure on Reactivity

The reactivity of TOAOH is a direct consequence of its structure. As a strong base, its utility is magnified by its ability to operate in organic media, where traditional inorganic bases are insoluble. This is primarily achieved through its role as a phase-transfer catalyst.

Phase-Transfer Catalysis (PTC)

In many organic reactions, the organic substrate is soluble only in an organic solvent, while the nucleophile or base (e.g., hydroxide) is only soluble in water. The reaction is thus limited to the interface between the two immiscible phases, leading to very slow reaction rates.[5]

Phase-transfer catalysis overcomes this limitation.[5] The tetraoctylammonium cation (often denoted as Q⁺) acts as a "shuttle" for the hydroxide anion. Due to its lipophilic exterior, the Q⁺ cation can form an ion pair with the hydroxide anion (Q⁺OH⁻) at the aqueous-organic interface. This ion pair is sufficiently soluble in the organic phase to be transported away from the interface and into the bulk organic medium.[1][6]

Once in the organic phase, the hydroxide ion is poorly solvated, or "naked," making it a much more powerful base and nucleophile than in the aqueous phase where it is stabilized by hydrogen bonding with water molecules.[7] It can then react efficiently with the organic substrate. After the reaction, the catalyst, now paired with a different anion, returns to the aqueous phase to repeat the cycle. This mechanism dramatically increases reaction rates.[1][8]

The process is widely used in organic synthesis for reactions such as alkylations, deprotonations, and the generation of reactive intermediates like carbenes.[1][9]

Mechanism of Phase-Transfer Catalysis

The catalytic cycle for a hydroxide-mediated reaction under phase-transfer conditions is illustrated below.

Experimental Protocols